l-Pyrrolysine
Overview
Description
L-Pyrrolysine is an α-amino acid used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It was discovered in 2002 at the active site of a methyltransferase enzyme from the methane-producing archaeon Methanosarcina barkeri . This amino acid is encoded by the UAG codon, which is typically a stop codon in most organisms . This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine .
Preparation Methods
L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield this compound . Industrial production methods involve the use of enzymes such as PylB, PylC, and PylD, which catalyze the conversion of lysine to pyrrolysine through a series of reactions .
Chemical Reactions Analysis
L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, N-methylhydroxylamine, and dithionite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with hydroxylamine can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
L-Pyrrolysine has several scientific research applications. In chemistry, it is used to study the incorporation of non-canonical amino acids into proteins . In biology, it is essential for the function of certain enzymes in methanogenic archaea, which use it for energy conversion . In industry, it is used in the production of recombinant proteins with unique properties .
Mechanism of Action
The mechanism of action of L-pyrrolysine involves its incorporation into proteins at the UAG codon, which is recognized by a specific tRNA and aminoacyl-tRNA synthetase . The pyrroline ring of this compound is believed to rotate freely within the active site of methyltransferases, positioning and displaying the methyl group of methylamine for attack by a corrinoid cofactor . This mechanism is crucial for the catalytic function of these enzymes in methanogenic archaea .
Comparison with Similar Compounds
L-Pyrrolysine is unique among amino acids due to its incorporation at the UAG codon and its role in methanogenic archaea . Similar compounds include selenocysteine, another non-canonical amino acid encoded by a stop codon (UGA) . Both pyrrolysine and selenocysteine are incorporated into proteins through specialized tRNA and synthetase systems . pyrrolysine is distinct in its structure, containing a pyrroline ring linked to lysine, whereas selenocysteine contains a selenium atom .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18)/t8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMKMMPBOQKMC-KXUCPTDWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NC1C(=O)NCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420110 | |
Record name | L-pyrrolysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448235-52-7 | |
Record name | L-Pyrrolysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448235-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Pyrrolysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448235527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-pyrrolysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3214Y96LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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